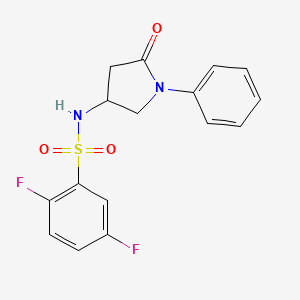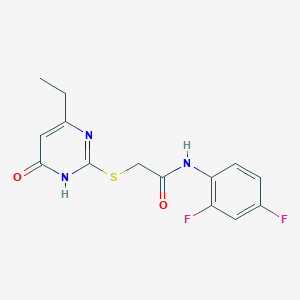
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound featuring an imidazole ring, a bromophenyl group, and a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The inclusion of various functional groups such as arylhalides and aromatic heterocycles is possible under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dehalogenated derivatives.
科学的研究の応用
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
類似化合物との比較
Similar Compounds
2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide: Lacks the bromine atom, leading to different reactivity and biological activity.
2-((1-benzyl-5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Contains a chlorine atom instead of bromine, affecting its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
特性
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3OS/c25-20-13-11-19(12-14-20)22-15-26-24(28(22)16-18-7-3-1-4-8-18)30-17-23(29)27-21-9-5-2-6-10-21/h1-15H,16-17H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLWZRRDYZCTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2391150.png)


![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2391159.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2391163.png)







